

Spectroscopic Profile of 1-Penten-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Penten-3-OL

Cat. No.: B1202030

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Penten-3-ol**, a secondary alcohol with applications as a flavoring agent and fragrance ingredient.^[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for **1-Penten-3-ol** are summarized in the tables below, providing a clear reference for spectral interpretation and compound identification.

Table 1: ¹H NMR Spectroscopic Data for 1-Penten-3-ol

Solvent: CDCl₃, Frequency: 90 MHz^[1]

Chemical Shift (ppm)	Multiplicity	Assignment
5.69 - 6.06	m	H-2 (CH)
5.03 - 5.32	m	H-1 (=CH ₂)
3.90 - 4.14	m	H-3 (CH-OH)
2.02	s	-OH
1.41 - 1.73	m	H-4 (-CH ₂ -)
0.83 - 1.01	t	H-5 (-CH ₃)

Table 2: ¹³C NMR Spectroscopic Data for 1-Penten-3-olSolvent: CDCl₃, Frequency: 25.16 MHz[[1](#)]

Chemical Shift (ppm)	Assignment
141.21	C-2
114.59	C-1
74.48	C-3
29.90	C-4
9.66	C-5

Table 3: Infrared (IR) Spectroscopy Peak List for 1-Penten-3-ol

Wavenumber (cm ⁻¹)	Description of Vibration
~3360	O-H stretch (broad)
~3080	=C-H stretch
~2960	C-H stretch (aliphatic)
~1645	C=C stretch
~1460	C-H bend
~1015	C-O stretch
~920	=C-H bend (out-of-plane)

Table 4: Mass Spectrometry (Electron Ionization) Data for 1-Penten-3-ol

Ionization Energy: 70 eV[1]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
57	100.0	[C ₃ H ₅ O] ⁺
55	99.99	[C ₄ H ₇] ⁺
41	64.94	[C ₃ H ₅] ⁺
29	67.44	[C ₂ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

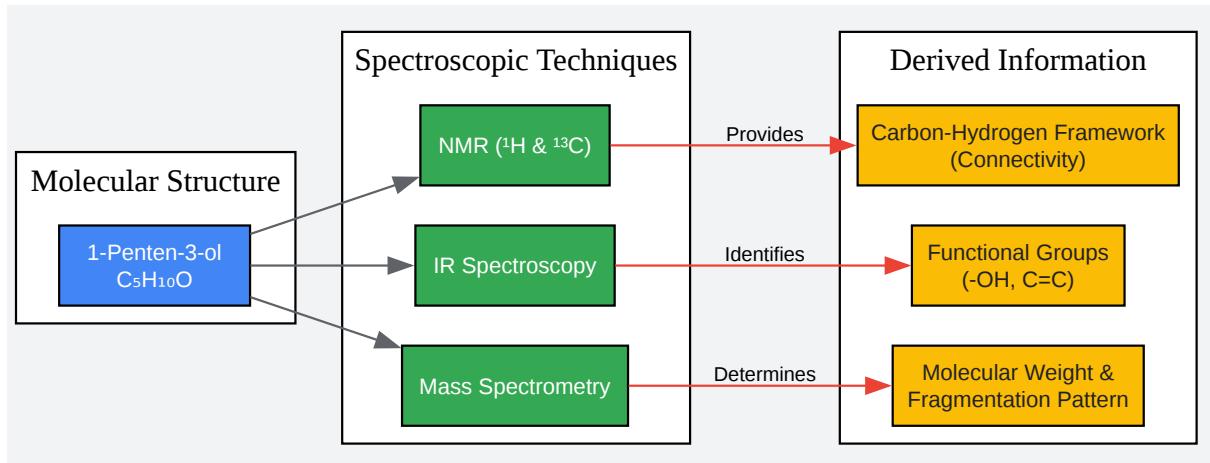
- Sample Preparation: A solution of **1-Penten-3-ol** is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution

is transferred to a 5 mm NMR tube.

- Instrumentation: ^1H and ^{13}C NMR spectra are acquired on a spectrometer operating at a frequency of 90 MHz for protons.
- ^1H NMR Acquisition Parameters:
 - A standard pulse sequence is used.
 - The spectral width is set to encompass the expected chemical shift range for all protons.
 - A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition Parameters:
 - A proton-decoupled pulse sequence is utilized to simplify the spectrum.
 - The spectral width is set to cover the chemical shift range for all carbon atoms.
 - A greater number of scans are typically required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final frequency-domain spectrum. Chemical shifts are referenced to the residual solvent peak of CDCl_3 .

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **1-Penten-3-ol**, the spectrum can be obtained using the neat liquid. A thin film of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.
- Data Acquisition:


- A background spectrum of the empty sample holder (or clean KBr/NaCl plates) is recorded.
- The prepared sample is placed in the instrument's sample compartment.
- The infrared spectrum is recorded, typically in the range of 4000 to 400 cm^{-1} .
- Multiple scans are averaged to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: A small amount of **1-Penten-3-ol** is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization: Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier or similar detector records the abundance of each fragment at its specific m/z value.
- Data Processing: The output is a mass spectrum, which is a plot of relative intensity versus m/z .

Visualization of Spectroscopic Data Correlation

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for **1-Penten-3-ol**.

[Click to download full resolution via product page](#)

Caption: Workflow of spectroscopic analysis for **1-Penten-3-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Penten-3-Ol | C₅H₁₀O | CID 12020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Penten-3-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1202030#spectroscopic-data-of-1-penten-3-ol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com